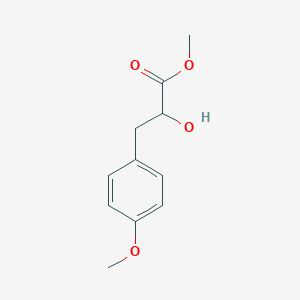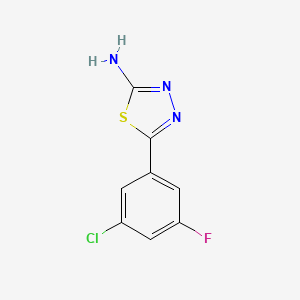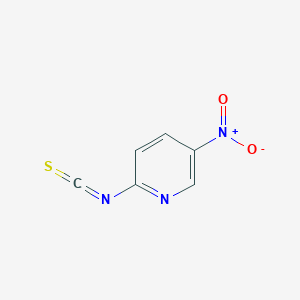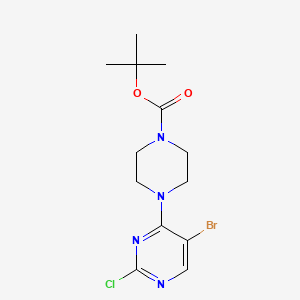
1-Boc-4-(5-bromo-2-chloro-4-pyrimidinyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Boc-4-(5-bromo-2-chloro-4-pyrimidinyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This particular compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a bromine atom, and a chlorine atom attached to a pyrimidine ring, which is further connected to a piperazine ring.
Vorbereitungsmethoden
The synthesis of 1-Boc-4-(5-bromo-2-chloro-4-pyrimidinyl)piperazine typically involves the reaction of 5-bromo-2-chloropyrimidine with tert-butyl 1-piperazinecarboxylate. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general synthetic route can be summarized as follows:
Starting Materials: 5-bromo-2-chloropyrimidine and tert-butyl 1-piperazinecarboxylate.
Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran, in the presence of a base such as triethylamine or potassium carbonate.
Procedure: The starting materials are mixed in the solvent, and the base is added to initiate the reaction. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Purification: The product is purified using standard techniques such as column chromatography or recrystallization to obtain pure this compound.
Analyse Chemischer Reaktionen
1-Boc-4-(5-bromo-2-chloro-4-pyrimidinyl)piperazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions. Common reagents for these reactions include organometallic reagents, amines, and thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Deprotection: The Boc protecting group can be removed under acidic conditions to yield the free amine derivative.
Wissenschaftliche Forschungsanwendungen
1-Boc-4-(5-bromo-2-chloro-4-pyrimidinyl)piperazine has several applications in scientific research, particularly in the fields of chemistry, biology, and medicine:
Medicinal Chemistry: The compound is used as an intermediate in the synthesis of various pharmaceutical agents.
Biological Studies: The compound is used in biological studies to investigate the effects of piperazine derivatives on different biological targets.
Chemical Research: The compound is used in chemical research to develop new synthetic methodologies and to study the reactivity of piperazine derivatives.
Wirkmechanismus
The mechanism of action of 1-Boc-4-(5-bromo-2-chloro-4-pyrimidinyl)piperazine is not well-documented, but it is believed to interact with various molecular targets through its piperazine and pyrimidine moieties. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to specific biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved .
Vergleich Mit ähnlichen Verbindungen
1-Boc-4-(5-bromo-2-chloro-4-pyrimidinyl)piperazine can be compared with other similar compounds, such as:
1-Boc-4-(5-bromo-2-pyridyl)piperazine: This compound has a similar structure but lacks the chlorine atom on the pyrimidine ring.
1-Boc-4-(4-bromo-3,5-dimethylphenoxy)piperidine: This compound features a phenoxy group instead of a pyrimidine ring.
The uniqueness of this compound lies in its specific substitution pattern on the pyrimidine ring, which can influence its reactivity and biological activity compared to other piperazine derivatives.
Eigenschaften
Molekularformel |
C13H18BrClN4O2 |
|---|---|
Molekulargewicht |
377.66 g/mol |
IUPAC-Name |
tert-butyl 4-(5-bromo-2-chloropyrimidin-4-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C13H18BrClN4O2/c1-13(2,3)21-12(20)19-6-4-18(5-7-19)10-9(14)8-16-11(15)17-10/h8H,4-7H2,1-3H3 |
InChI-Schlüssel |
QNMFFSBPFHAUQH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC(=NC=C2Br)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



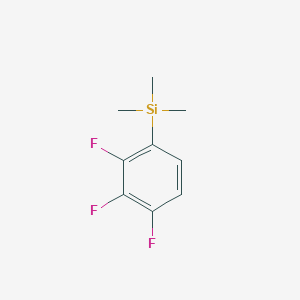

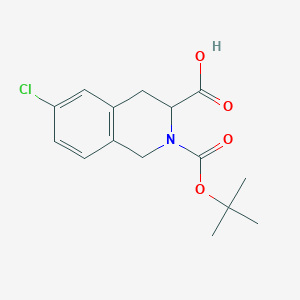
![6-Chloro-2-[4-(trifluoromethoxy)phenyl]imidazo[1,2-a]pyridine](/img/structure/B13690482.png)
![2-[5-Methyl-2-(p-tolylamino)phenyl]-2-propanol](/img/structure/B13690484.png)


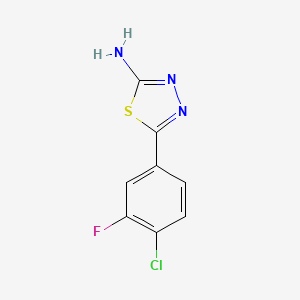
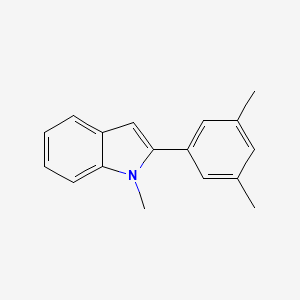
![(2R,4S,5R,6R)-5-Acetamido-6-[(1R,2R)-3-azido-1,2-dihydroxypropyl]-2,4-dihydroxytetrahydro-2H-pyran-2-carboxylic Acid](/img/structure/B13690503.png)
